1,2,4,5-Benzène tétrathiol

Vue d'ensemble

Description

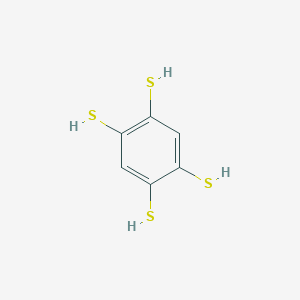

Benzene-1,2,4,5-tetrathiol is an organic compound with the molecular formula C6H6S4. It is characterized by the presence of four thiol groups (-SH) attached to a benzene ring at the 1, 2, 4, and 5 positions.

Applications De Recherche Scientifique

Benzene-1,2,4,5-tetrathiol has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.

Biology: The compound’s thiol groups make it useful in studying protein interactions and enzyme functions.

Medicine: Research explores its potential in drug development and as a therapeutic agent.

Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.

Mécanisme D'action

1,2,4,5-Benzenetetrathiol, also known as Benzene-1,2,4,5-tetrathiol, is a chemical compound with the molecular formula C6H6S4 . This compound has been used in various applications, particularly in the synthesis of Metal-Organic Frameworks (MOFs) .

Target of Action

The primary target of 1,2,4,5-Benzenetetrathiol is the formation of covalent organic frameworks (COFs). It acts as a linker molecule in the synthesis of these frameworks .

Mode of Action

1,2,4,5-Benzenetetrathiol interacts with its targets through the formation of covalent bonds. It reacts with other molecules to form a two-dimensional dithiine-linked phthalocyaninato cobalt (CoPc)-based covalent organic framework (COF), known as CoPc-S-COF .

Biochemical Pathways

The introduction of sulfur atoms with large atomic radius and two lone-pairs of electrons in the C-S-C linking unit leads to an undulated layered structure and an increased electron density of the Co center for CoPc-S-COF . This structural effect allows the exposition of more Co sites to enhance the COF catalytic performance .

Pharmacokinetics

Its molecular weight is 20637, and it has a predicted density of 1475±006 g/cm3 .

Result of Action

The result of the action of 1,2,4,5-Benzenetetrathiol is the formation of a covalent organic framework with an undulated layered structure. This structure has an increased electron density, which enhances its catalytic performance .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various substrates such as thianthrene and form oriented model systems with the molecules in the crystal lattice .

Cellular Effects

It has been used in the synthesis of covalent organic frameworks (COFs), which have shown promising results in enhancing anode interfacial stability in lithium–sulfur batteries . The dual functional tetrathiol additive markedly enhanced the Li anode interfacial stability, controlled the sulfur redox kinetics and suppressed side reactions towards polysulfides .

Temporal Effects in Laboratory Settings

It is known that this compound is stored at a temperature of 28°C .

Metabolic Pathways

It is known that this compound can be used to form an inorganic chemical with metallo-organic compounds as well as for the activation of carbonyl groups in carbonylation reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzene-1,2,4,5-tetrathiol can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrafluorobenzene with thiol reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the substitution of fluorine atoms with thiol groups .

Industrial Production Methods: Industrial production of benzene-1,2,4,5-tetrathiol often involves large-scale chemical reactions using readily available precursors. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Benzene-1,2,4,5-tetrathiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydrosulfide.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols.

Substitution: Substituted benzene derivatives.

Comparaison Avec Des Composés Similaires

- 1,2,3,4-Tetrahydroxybenzene

- 1,2,3,5-Tetrahydroxybenzene

- 1,2,4,5-Tetrahydroxybenzene

- 1,2,4,5-Tetrachlorobenzene

- 1,2,4,5-Tetrafluorobenzene

Comparison: Benzene-1,2,4,5-tetrathiol is unique due to its four thiol groups, which provide distinct chemical reactivity compared to hydroxyl or halogen-substituted benzenes. This uniqueness makes it valuable in applications requiring strong nucleophilic or redox properties .

Activité Biologique

1,2,4,5-Benzenetetrathiol (BTT) is a sulfur-rich organic compound that has garnered attention in various fields including materials science and biochemistry due to its unique structural properties and biological activities. This article aims to explore the biological activity of BTT, summarizing key research findings and case studies that highlight its potential applications.

Chemical Structure and Properties

1,2,4,5-Benzenetetrathiol is characterized by its four thiol (-SH) groups attached to a benzene ring. This configuration allows for significant reactivity and interaction with various biological systems. The presence of sulfur atoms contributes to its ability to form stable complexes with metal ions, which is crucial for its biological functions.

Antimicrobial Properties

BTT has demonstrated notable antimicrobial activity against a variety of pathogens. In a study examining the efficacy of BTT against several bacterial strains, it was found that BTT exhibited significant inhibitory effects on:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicated that BTT was effective at low concentrations, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Cytotoxicity Studies

Research has also investigated the cytotoxic effects of BTT on cancer cell lines. A study reported that BTT induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for BTT was determined to be approximately 25 µM, highlighting its potency as a cytotoxic agent .

The mechanism through which BTT exerts its biological effects involves:

- Metal Chelation : BTT forms stable complexes with transition metals, which can disrupt cellular processes in microorganisms and cancer cells.

- Redox Activity : The thiol groups in BTT can participate in redox reactions, potentially leading to oxidative stress in target cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, BTT was tested against several strains of bacteria and fungi. The results showed that BTT not only inhibited bacterial growth but also demonstrated fungicidal properties against Candida albicans. The zone of inhibition was measured using the disk diffusion method, revealing significant efficacy compared to standard antibiotics .

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 20 | 15 |

| Staphylococcus aureus | 18 | 10 |

| Pseudomonas aeruginosa | 15 | 20 |

| Candida albicans | 22 | 12 |

Case Study 2: Cancer Cell Cytotoxicity

A series of experiments were conducted to evaluate the cytotoxic effects of BTT on various cancer cell lines. The results indicated that BTT selectively induced apoptosis in MCF-7 cells while sparing normal fibroblast cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| Normal Fibroblast | >100 |

Propriétés

IUPAC Name |

benzene-1,2,4,5-tetrathiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPDTCNNKWOGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507945 | |

| Record name | Benzene-1,2,4,5-tetrathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20133-21-5 | |

| Record name | 1,2,4,5-Benzenetetrathiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20133-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4,5-tetrathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20133-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.